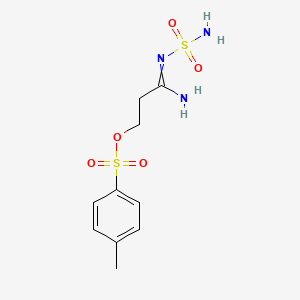![molecular formula C10H14 B14328637 1-Methylidenespiro[3.5]non-6-ene CAS No. 106813-75-6](/img/structure/B14328637.png)
1-Methylidenespiro[3.5]non-6-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylidenespiro[3.5]non-6-ene is a spiro compound characterized by a unique structure where two cyclic rings are fused at a common carbon atom. This compound is of interest due to its unique conformational features, structural complexity, and rigidity, making it a promising candidate in various fields of chemistry and drug discovery .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylidenespiro[3.5]non-6-ene typically involves the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide, yielding the spiro compound through the Corey–Chaykovsky reaction . This reaction is carried out under controlled conditions to ensure the formation of the desired spiro structure.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methylidenespiro[3.5]non-6-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The spiro structure allows for substitution reactions at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the spiro structure.
Wissenschaftliche Forschungsanwendungen
1-Methylidenespiro[3.5]non-6-ene has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological activities.
Industry: Used in the synthesis of materials with specific properties, such as polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 1-Methylidenespiro[3.5]non-6-ene involves its interaction with molecular targets through its unique spiro structure. This interaction can influence various molecular pathways, depending on the specific application. For example, in drug discovery, the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[cyclopropane-1,2′-steroids]: These compounds share a similar spiro structure and have biological activities, including diuretic and antiandrogenic properties.
Indeno[1,2-b]quinoxalines: These spiro compounds are used in drug discovery due to their structural complexity and biological activities.
Uniqueness
1-Methylidenespiro[3.5]non-6-ene is unique due to its specific spiro structure, which provides distinct conformational features and rigidity. This uniqueness makes it a valuable compound in various scientific research applications, particularly in the development of new materials and therapeutic agents .
Eigenschaften
CAS-Nummer |
106813-75-6 |
|---|---|
Molekularformel |
C10H14 |
Molekulargewicht |
134.22 g/mol |
IUPAC-Name |
3-methylidenespiro[3.5]non-7-ene |
InChI |
InChI=1S/C10H14/c1-9-5-8-10(9)6-3-2-4-7-10/h2-3H,1,4-8H2 |
InChI-Schlüssel |
XEYSFVZNPRPYFX-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CCC12CCC=CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(Hydroxyacetyl)cyclopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14328559.png)
![Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane](/img/structure/B14328560.png)
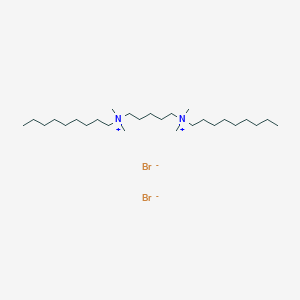
![1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene](/img/structure/B14328577.png)
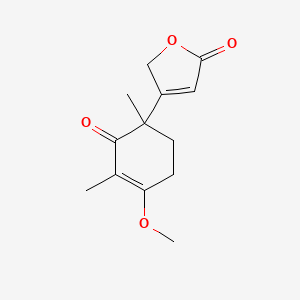
![7,9-Dithiabicyclo[4.3.1]deca-2,4-diene](/img/structure/B14328589.png)
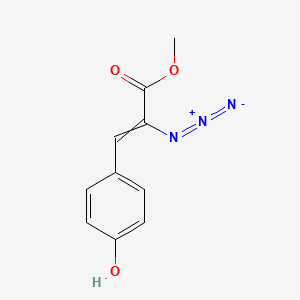
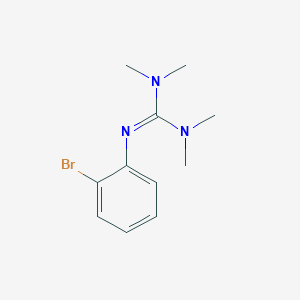
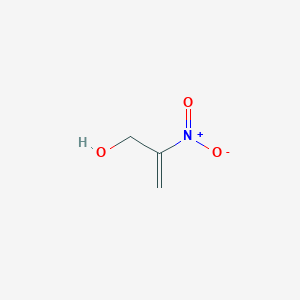
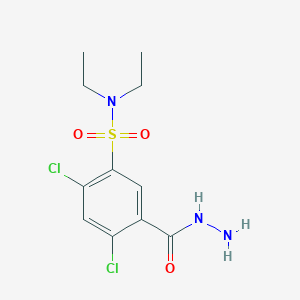
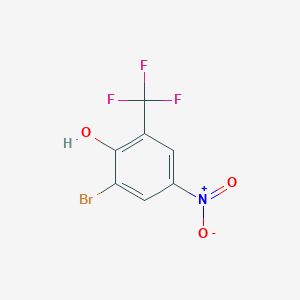
![3-Methyl-1-phenyl-4-[(E)-phenyldiazenyl]-5-[(trimethylsilyl)oxy]-1H-pyrazole](/img/structure/B14328623.png)

